molecular formula C11H20O2Si B13900401 8-Trimethylsilyloct-7-ynoic acid

8-Trimethylsilyloct-7-ynoic acid

Katalognummer: B13900401
Molekulargewicht: 212.36 g/mol
InChI-Schlüssel: LOVCDRWXQUYCEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Trimethylsilyloct-7-ynoic acid is an organic compound with the molecular formula C11H20O2Si. It contains a trimethylsilyl group attached to an octynoic acid chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Trimethylsilyloct-7-ynoic acid typically involves the reaction of trimethylsilylacetylene with an appropriate alkyne precursor under specific conditions. The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the coupling of the alkyne with the trimethylsilyl group. The reaction conditions may include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate to promote the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as preparative high-performance liquid chromatography (prep-HPLC) are employed to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Trimethylsilyloct-7-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

8-Trimethylsilyloct-7-ynoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development and as a precursor for bioactive compounds.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties

Wirkmechanismus

The mechanism of action of 8-Trimethylsilyloct-7-ynoic acid involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The alkyne moiety can undergo cycloaddition reactions, forming cyclic structures that interact with biological targets. These interactions can modulate enzyme activity, signal transduction pathways, and cellular functions .

Vergleich Mit ähnlichen Verbindungen

    Trimethylsilylacetylene: A precursor in the synthesis of 8-Trimethylsilyloct-7-ynoic acid.

    Octynoic Acid: Shares the alkyne and carboxylic acid functional groups.

    Trimethylsilylpropynoic Acid: Similar structure with a shorter carbon chain

Uniqueness: this compound is unique due to its combination of a trimethylsilyl group and an octynoic acid chain. This structural feature imparts distinct chemical reactivity and stability, making it valuable in various synthetic and research applications .

Eigenschaften

Molekularformel

C11H20O2Si

Molekulargewicht

212.36 g/mol

IUPAC-Name

8-trimethylsilyloct-7-ynoic acid

InChI

InChI=1S/C11H20O2Si/c1-14(2,3)10-8-6-4-5-7-9-11(12)13/h4-7,9H2,1-3H3,(H,12,13)

InChI-Schlüssel

LOVCDRWXQUYCEK-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C#CCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.